Pyrithione Zinc
Description
Pyrithione Zinc (ZnPT; IUPAC name: bis(2-pyridylthio)zinc 1,1'-dioxide; CAS 13463-41-7) is a coordination complex of zinc and pyrithione (1-hydroxy-2-pyridinethione) . It exists as a chelated complex with a tetrahedral geometry, where zinc coordinates with two pyrithione ligands via sulfur and oxygen atoms . ZnPT is insoluble in water (<0.1 g/100 mL at 21°C) but exhibits broad-spectrum antimicrobial activity, targeting fungi (e.g., Malassezia globosa) and bacteria by disrupting membrane transport and acting as a proton conductor . Its primary application is in antidandruff shampoos, where it reduces scalp inflammation and fungal overgrowth . ZnPT also enhances the efficacy of other antimicrobial agents, such as silver sulfadiazine, by preventing biofilm formation .
Properties
IUPAC Name |
zinc;1-oxidopyridin-1-ium-2-thiolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5NOS.Zn/c2*7-6-4-2-1-3-5(6)8;/h2*1-4,8H;/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPSWLRZXRHDNX-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)[S-])[O-].C1=CC=[N+](C(=C1)[S-])[O-].[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S2Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | ZINC PYRITHIONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Zinc pyrithione is a fine beige granules. (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | ZINC PYRITHIONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Insoluble (<1 mg/ml at 70 °F) (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | ZINC PYRITHIONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.782 at 25 °C, Bulk density: 0.35; particle size: 80 to less than 20 u | |
| Details | Trochimowicz HJ et al; Patty's Toxicology. (2007). New York, NY: John Wiley & Sons, Inc. Alkylpyridines and Miscellaneous Organic Nitrogen Compounds. On-line posting date: 16 April 2001 | |
| Record name | Pyrithione zinc | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4498 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Off-white powder | |
CAS No. |
13463-41-7 | |
| Record name | ZINC PYRITHIONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zinc, bis[1-(hydroxy-.kappa.O)-2(1H)-pyridinethionato-.kappa.S2]-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
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| Record name | Pyrithione zinc | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.324 | |
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| Record name | Pyrithione zinc | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4498 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
240 °C, decomposes | |
| Details | Trochimowicz HJ et al; Patty's Toxicology. (2007). New York, NY: John Wiley & Sons, Inc. Alkylpyridines and Miscellaneous Organic Nitrogen Compounds. On-line posting date: 16 April 2001 | |
| Record name | Pyrithione zinc | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4498 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of 2-chloropyridine: The process begins with the oxidation of 2-chloropyridine using hydrogen peroxide in the presence of a catalyst to form 2-chloropyridine nitrogen oxide.
Sulfhydrylation: The 2-chloropyridine nitrogen oxide is then reacted with a sulfhydrylation reagent to produce 2-chloropyridine nitrogen oxide mercapto sodium salt.
Industrial Production Methods: Pyrithione Zinc is produced industrially by reacting sodium pyrithione with zinc sulfate. This process involves the oxidation of 2-chloropyridine followed by mercaptization to form sodium pyrithione, which is then precipitated with zinc sulfate .
Chemical Reactions Analysis
Coordination Chemistry and Dissociation
Zinc pyrithione exists as a dimeric coordination complex in crystalline form, with each zinc atom bonded to two sulfur and three oxygen atoms from pyrithione ligands . In aqueous solutions, this dimer dissociates via cleavage of one Zn–O bond, forming monomeric species . The compound’s stability is pH-dependent, with optimal solubility (8 ppm) at neutral pH .
Reaction in Solution :
Tranchelation with Copper Ions
In marine environments or copper-rich systems, zinc pyrithione undergoes tranchelation, displacing Zn²⁺ with Cu²⁺ to form copper pyrithione (CuPT) . This reaction is critical in antifouling paints and environmental fate studies.
Reaction :
| Parameter | Zinc Pyrithione (ZPT) | Copper Pyrithione (CPT) |
|---|---|---|
| Stability Constant (log K₁) | 5.9 | 10.2 |
| Photodegradation Half-Life | 7–45 min (UV) | >48 h (dark) |
| Environmental Persistence | Low | High |
Photodegradation
Zinc pyrithione decomposes under UV light (λ = 320–355 nm) via cleavage of the N–O bond, yielding 2-mercaptopyridine and zinc oxides . Photolysis rates depend on light intensity and matrix composition.
Degradation Pathway :
Synthetic Preparation
Industrially, ZPT is synthesized by precipitating sodium pyrithione (NaC₅H₄NOS) with zinc sulfate :
Reaction :
Reactivity in Formulations
ZPT’s low solubility necessitates careful formulation to prevent aggregation. It is incompatible with metal carboxylates (e.g., paint curing agents), leading to ligand exchange and loss of efficacy .
Incompatibility Reaction :
Biological Interactions
ZPT dissociates in microbial cells, releasing pyrithione, which acts as a copper ionophore. This increases intracellular Cu⁺ levels, inactivating Fe-S cluster proteins and disrupting metabolism :
Mechanism :
Environmental Fate
ZPT’s environmental impact is mitigated by rapid photolysis and tranchelation to CPT, which binds strongly to sediments .
| Parameter | Value | Conditions |
|---|---|---|
| Sediment Adsorption (log Kₒc) | 2.9–4.0 | Seawater |
| Hydrolysis Half-Life | >48 h | pH 7–8, 25°C |
Scientific Research Applications
Antifungal Properties
Pyrithione zinc is primarily recognized for its antifungal properties, making it a key ingredient in many anti-dandruff shampoos and treatments for seborrheic dermatitis. It effectively targets the fungus Malassezia, which is often implicated in these conditions.
- Mechanism of Action : ZnPT acts by increasing cellular copper levels, which inhibits the activity of iron-sulfur cluster-containing proteins essential for fungal metabolism. This mechanism has been documented in studies involving Saccharomyces cerevisiae and Malassezia restricta, where ZnPT treatment led to significant changes in cellular metal content and reduced lipase expression, crucial for fungal survival on human skin .
Clinical Efficacy
Numerous clinical studies have demonstrated the effectiveness of ZnPT in reducing symptoms associated with dandruff and seborrheic dermatitis. A review highlighted that ZnPT shampoos significantly alleviate scalp flaking, itching, and erythema, benefiting approximately 50% of the population affected by dandruff .
Antimicrobial Agent in Paints
Due to its fungistatic properties, this compound is utilized as an antimicrobial agent in paints and coatings to prevent mildew and algae growth. Its low solubility enhances its effectiveness in outdoor applications where prolonged protection is necessary .
- Chemical Stability : ZnPT's stability under UV light allows it to maintain efficacy over time, making it suitable for exterior paints that require long-lasting protection against microbial growth.
Skin Antisepsis
ZnPT has also been incorporated into alcohol-based antiseptic formulations, where it enhances antimicrobial efficacy beyond traditional agents like iodine and chlorhexidine gluconate. Studies indicate that products containing ZnPT show superior performance in skin antisepsis compared to other preservatives .
Safety and Toxicity Evaluations
While this compound is generally considered safe for topical use, some studies have reported instances of allergic contact dermatitis associated with its use in shampoos . Safety assessments have indicated that at certain concentrations, ZnPT may cause mild skin irritation but typically does not lead to severe adverse effects when used as directed .
Clinical Study on Dandruff Treatment
A randomized controlled trial involving daily use of a 1% ZnPT shampoo over 26 weeks showed a modest yet sustained improvement in hair growth and reduction of dandruff symptoms among participants .
Efficacy Against Seborrheic Dermatitis
In a clinical setting, patients with seborrheic dermatitis treated with ZnPT showed significant improvements in skin condition, demonstrating its dual role as both an antifungal and an anti-inflammatory agent .
Mechanism of Action
Pyrithione Zinc exerts its effects by increasing cellular levels of copper and damaging iron-sulfur clusters of proteins essential for fungal metabolism and growth . It also induces a heat shock response, causing DNA damage and energy crisis in human skin cells . This compound interferes with membrane transport processes in fungi, leading to their inhibition .
Comparison with Similar Compounds
Metal Pyrithione Complexes
Key Findings :
- Toxicity : CuPT and FePT, formed via environmental transmetallation of ZnPT, exhibit comparable or higher toxicity than ZnPT in aquatic organisms .
- Mechanism : The N-hydroxythioamide group in pyrithiones is critical for toxicity. Analogs lacking this group (e.g., pyridine 1-oxide) show reduced activity .
Zinc-Based Antimicrobials
Key Findings :
- ZnPT outperforms other zinc complexes in biofilm inhibition due to its dual O,S-coordination and lipophilicity .
Organic Antifungal Agents
Key Findings :
Biological Activity
Pyrithione zinc (ZnPT) is a coordination complex of zinc and pyrithione, renowned for its broad spectrum of biological activities, particularly in dermatological and oncology applications. This article explores the compound's mechanisms of action, therapeutic uses, and recent research findings, supported by data tables and case studies.
This compound exhibits various biological activities through multiple mechanisms:
- Antimicrobial Activity : ZnPT is effective against a range of fungi, particularly Malassezia species, which are implicated in conditions like dandruff and seborrheic dermatitis. The compound acts as a copper ionophore, increasing cellular copper levels that disrupt the function of iron-sulfur cluster-containing proteins essential for fungal growth .
- Antitumor Properties : Recent studies have identified ZnPT as a proteasomal deubiquitinase (DUB) inhibitor, leading to the accumulation of ubiquitinated proteins within cancer cells. This mechanism contributes to its cytotoxic effects against various cancer cell lines, including lung adenocarcinoma .
- Anti-Inflammatory Effects : ZnPT has been shown to possess anti-inflammatory properties, which may contribute to its effectiveness in treating skin conditions like psoriasis by reducing keratinocyte proliferation and inflammation .
1. Dermatological Uses
This compound is widely used in topical formulations for its antifungal and anti-inflammatory properties:
- Dandruff Treatment : Commonly included in shampoos to control dandruff by targeting Malassezia species.
- Psoriasis Management : A case study demonstrated significant improvement in a patient with plaque psoriasis after using a topical ZnPT formulation, highlighting its potential as an effective treatment option .
| Condition | Formulation | Efficacy Evidence |
|---|---|---|
| Dandruff | Shampoo (1% ZnPT) | Reduction in Malassezia counts; FDA approved |
| Psoriasis | Topical spray (0.25%) | Marked reduction in lesions; case study results |
2. Oncology
ZnPT's potential as an anticancer agent has been explored through various studies:
- Inhibition of Tumor Growth : Research indicates that ZnPT can inhibit tumor growth by targeting proteasomal DUBs, leading to increased levels of pro-apoptotic factors in cancer cells .
- SARS-CoV-2 Research : Preliminary studies suggest ZnPT may inhibit viral entry and replication of SARS-CoV-2, showcasing its versatility beyond traditional applications .
Case Study on Psoriasis Treatment
A 39-year-old male with moderate plaque psoriasis was treated with a topical ZnPT spray (0.25%) applied twice daily to one elbow while the other served as a control. After three weeks, the treated area showed significant improvement with complete disappearance of pruritus and scaling, while the control area remained unchanged .
Antimicrobial Efficacy
Research demonstrated that ZnPT effectively kills Malassezia and other fungi through copper influx mechanisms. This was evidenced by increased cellular copper levels leading to growth inhibition in fungal strains .
Research Findings
Recent studies have provided insights into the biological activity of this compound:
- In Vitro Studies : ZnPT has shown potent inhibitory effects on proteasomal enzymes involved in cancer progression, with IC50 values indicating strong efficacy at low concentrations .
- Safety Profile : While generally considered safe, some cases of allergic contact dermatitis have been reported following topical use .
Q & A
Q. How should researchers address discrepancies in ZnPT’s environmental persistence reported in lab vs. field studies?
- Methodological Answer : Lab studies often underestimate photodegradation due to controlled light exposure. Conduct field mesocosm experiments with natural sunlight and measure half-life using first-order kinetics. Compare with lab data to model real-world fate .
Tables for Key Data Synthesis
| Parameter | Value | Species/Matrix | Reference |
|---|---|---|---|
| EC50 (96h) | 5.5 µg/L | Nitzschia pungens | |
| EC50 (24h) | 3.2 mg/L | Artemia sp. | |
| Environmental Concentration | 15.9 µg/L | Mersey Estuary, UK | |
| Photodegradation Half-Life | 2–4 hours (UV light) | Synthetic seawater |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
